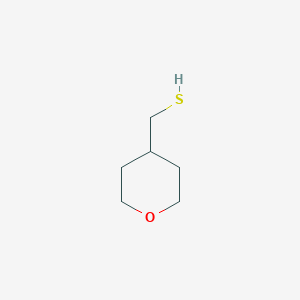
Oxan-4-ylmethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-4-ylmethanethiol is an organic compound with the molecular formula C6H12OS. It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge (-CH2-) which is further connected to an oxane ring. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxan-4-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of oxan-4-ylmethanol with a thiolating agent such as hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a slightly acidic to neutral pH.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Reagents such as alkyl halides (R-X) are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiols, hydrocarbons
Substitution: Various substituted oxane derivatives
Wissenschaftliche Forschungsanwendungen
Oxan-4-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Oxan-4-ylmethanethiol involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Methanethiol (CH3SH): A simpler thiol with a similar sulfurous odor but lacking the oxane ring.
Ethanethiol (C2H5SH): Another simple thiol with a slightly longer carbon chain.
Oxan-4-ylmethanol (C6H12O2): The alcohol analog of Oxan-4-ylmethanethiol, differing by the presence of a hydroxyl group instead of a thiol group.
Uniqueness: this compound is unique due to the presence of both the oxane ring and the thiol group, which confer distinct reactivity and properties. This combination makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
oxan-4-ylmethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c8-5-6-1-3-7-4-2-6/h6,8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOKUWPKYUBUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














